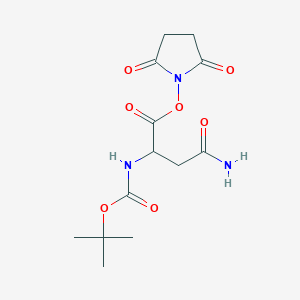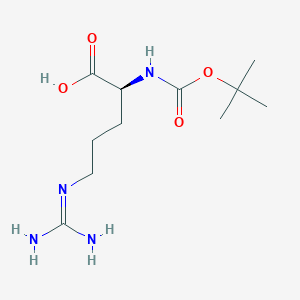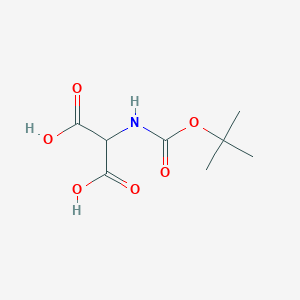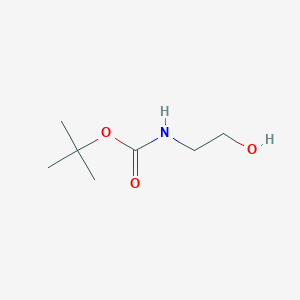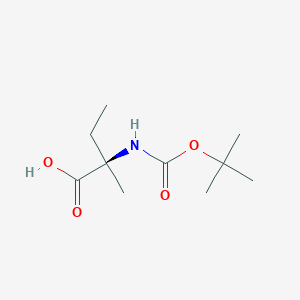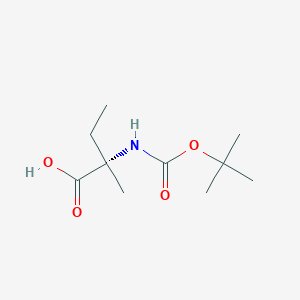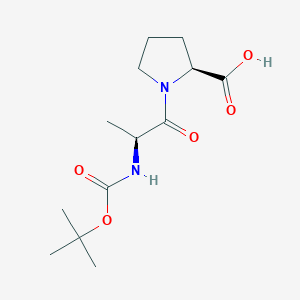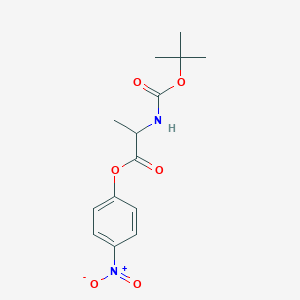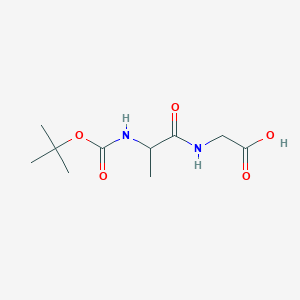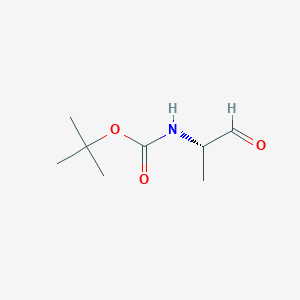
Boc-3,5-diiodo-tyr(3'-bromo-bzl)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-3,5-diiodo-tyr(3’-bromo-bzl)-OH is a chemical compound that is often used in research . It is offered by various companies for research purposes .
Synthesis Analysis
The synthesis of Boc-3,5-diiodo-tyr(3’-bromo-bzl)-OH is typically carried out in a laboratory setting. Companies like Creative Peptides offer this compound for research and also provide custom peptide synthesis, process development, and GMP manufacturing .Molecular Structure Analysis
The molecular structure of Boc-3,5-diiodo-tyr(3’-bromo-bzl)-OH can be analyzed using various chemical analysis methods. The exact structure would depend on the specific synthesis process used .Chemical Reactions Analysis
The chemical reactions involving Boc-3,5-diiodo-tyr(3’-bromo-bzl)-OH would depend on the specific conditions and reagents used in the reaction. Detailed information about these reactions may be found in the relevant scientific literature .Physical And Chemical Properties Analysis
The physical and chemical properties of Boc-3,5-diiodo-tyr(3’-bromo-bzl)-OH, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be found in chemical databases .Wissenschaftliche Forschungsanwendungen
NMR Spectroscopy
Boc-3,5-diiodo-tyr(3'-bromo-bzl)-OH, a protected amino acid, has been studied in the context of nuclear magnetic resonance (NMR) spectroscopy. The carboxylic group of this compound, in particular, has been explored for its resonances in 17O NMR spectroscopy. The compound has shown unique interactions due to hydrogen-bonded interactions and the stability of these interactions against strong hydrogen bond breakers like trifluoroacetic acid (TFA). These studies have implications in understanding the structural configurations of similar compounds under various chemical environments (Tsikaris et al., 2000).
Peptide Synthesis
The compound has been involved in the synthesis of peptides. An efficient synthesis method has been developed for a related compound, N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine, which is used for the hydroxy-protection of tyrosine residues in peptide synthesis. This method provides high yields and has potential applications in the practical synthesis of peptides, indicating the compound's role in the field of peptide chemistry and drug design (Nishiyama et al., 2001).
Synthetic Opioid Ligands
Derivatives of the compound, specifically related to tyrosine, have been used in the synthesis of opioid ligands. These derivatives often exhibit enhanced potency at opioid receptors, highlighting the compound's relevance in the development of synthetic opioids for pain management and other therapeutic applications (Bender et al., 2015).
Analyzing Hydroxyl and Carbonyl Groups
The compound has been used in studies analyzing hydroxyl and carbonyl groups in amino acid derivatives using 17O NMR. These studies offer insights into the behavior of these functional groups under different chemical conditions, contributing to a better understanding of amino acid chemistry and its implications in various fields, including biochemistry and material science (Theodorou et al., 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-3-[4-[(3-bromophenyl)methoxy]-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrI2NO5/c1-21(2,3)30-20(28)25-17(19(26)27)10-13-8-15(23)18(16(24)9-13)29-11-12-5-4-6-14(22)7-12/h4-9,17H,10-11H2,1-3H3,(H,25,28)(H,26,27)/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBZOEUOEXIJCY-KRWDZBQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OCC2=CC(=CC=C2)Br)I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OCC2=CC(=CC=C2)Br)I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrI2NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3,5-diiodo-tyr(3'-bromo-bzl)-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl (3S)-5-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate](/img/structure/B558624.png)
